
9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate: is an organic compound derived from anthracene It is characterized by the presence of two oxo groups at the 9 and 10 positions of the anthracene ring, and two propanoate groups attached to the 1 and 8 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate typically involves the reaction of 9,10-dihydroanthracene with propanoic acid derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone as a starting material, which is reacted with propanoic acid derivatives in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The propanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives .
科学的研究の応用
Chemistry:
Fluorescent Chemosensors: The compound is used in the development of turn-on fluorescent chemosensors for detecting trace levels of metal ions such as zinc and cadmium.
Biology:
Biological Probes: It can be used as a probe in biological systems to study various biochemical processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry:
作用機序
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescent chemosensors, the compound undergoes a photoinduced electron transfer (PET) mechanism, leading to significant fluorescence enhancement upon binding with metal ions . This interaction is highly specific and reproducible, making it a valuable tool in analytical chemistry.
類似化合物との比較
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl dipropanoate
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl dipropanoate
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid)
Comparison:
- Structural Differences: While these compounds share the core anthracene structure with oxo groups at the 9 and 10 positions, the positions of the propanoate groups or other substituents differ, leading to variations in their chemical properties and reactivity.
- Unique Properties: 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate is unique in its specific substitution pattern, which imparts distinct fluorescence properties and reactivity compared to its analogs .
特性
CAS番号 |
97968-49-5 |
|---|---|
分子式 |
C20H16O6 |
分子量 |
352.3 g/mol |
IUPAC名 |
(9,10-dioxo-8-propanoyloxyanthracen-1-yl) propanoate |
InChI |
InChI=1S/C20H16O6/c1-3-15(21)25-13-9-5-7-11-17(13)20(24)18-12(19(11)23)8-6-10-14(18)26-16(22)4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
RSMYXDZFOHMSJW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
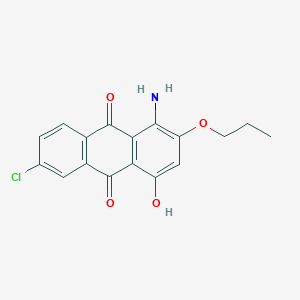
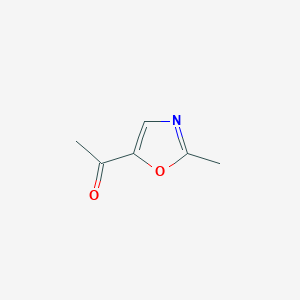
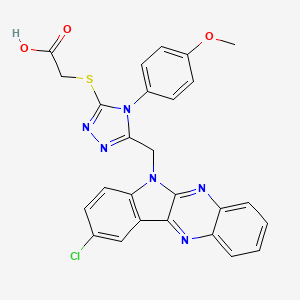
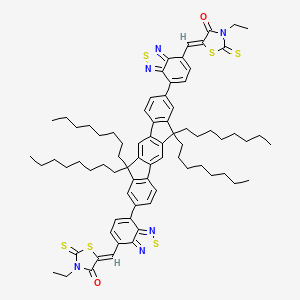
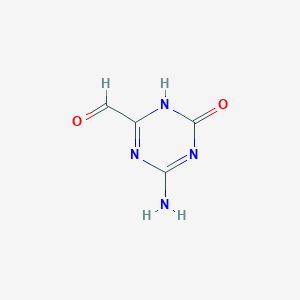
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
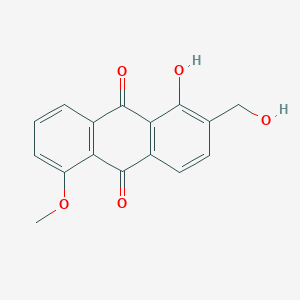

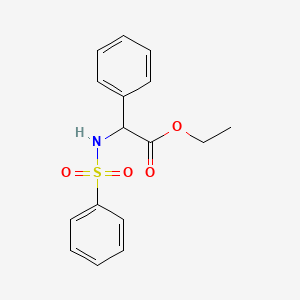
![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)

